![molecular formula C13H14N2O3 B6317731 4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester CAS No. 340736-79-0](/img/structure/B6317731.png)

4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

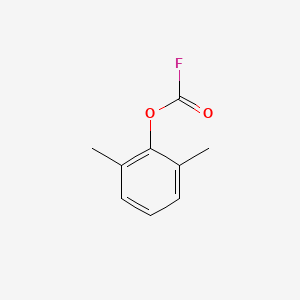

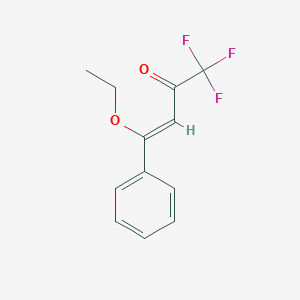

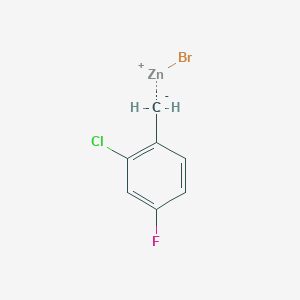

“4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester” is a chemical compound with the molecular formula C13H14N2O3 . It is a derivative of the 1,2,4-oxadiazole class of compounds, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester” consists of a 1,2,4-oxadiazole ring attached to a benzoic acid tert-butyl ester group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring, a core structure in Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate, is of significant interest in drug discovery due to its unique bioisosteric properties and wide spectrum of biological activities . This compound serves as a versatile framework for the development of new drugs, particularly as enzyme inhibitors in potential drug therapies .

Anti-Infective Agents

Derivatives of 1,2,4-oxadiazole, such as Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate, have been synthesized as anti-infective agents with activities against bacteria, viruses, and other pathogens . The compound’s potential for structure-activity relationship (SAR) studies makes it a promising candidate for developing new anti-infective drugs.

Antitumor Activity

Research has shown that certain 1,2,4-oxadiazole derivatives exhibit antitumor properties. Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate analogs have been tested for their efficacy against a panel of cancer cell lines, demonstrating potential as antitumor agents .

Supramolecular Chemistry

The 1,2,4-oxadiazole derivatives are also applied in supramolecular chemistry, particularly as liquid crystals and high-energy density materials (HEDMs) . Their ability to create specific interactions, such as hydrogen bonding, makes them suitable for advanced material applications.

Bioisosteres for Amides and Esters

Due to the presence of nitrogen and oxygen atoms, 1,2,4-oxadiazole rings are considered bioisosteres for amides and esters. This property enhances the compound’s hydrolytic and metabolic stability, making it valuable in the design of more stable drugs .

Proteomics Research

Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate is used in proteomics research for studying protein interactions and functions. It can serve as a chemical probe to investigate biological processes at the molecular level .

Zukünftige Richtungen

The future directions for the study of “4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(16)10-6-4-9(5-7-10)11-14-8-17-15-11/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZMCXFRWHUNFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)